Gabexate

Description

Contextualizing Gabexate as a Serine Protease Inhibitor

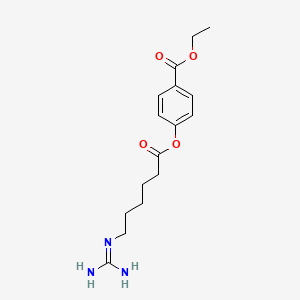

This compound, chemically known as ethyl 4-((6-guanidinohexanoyl)oxy)benzoate methanesulfonate, is recognized as a synthetic inhibitor of serine proteases. Serine proteases are a class of enzymes crucial to numerous physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and tissue repair. The mechanism of action of this compound involves its competitive and reversible binding to the active sites of these enzymes, thereby neutralizing their proteolytic activity. This inhibitory function is central to its investigation in various biomedical fields.

The inhibitory profile of this compound extends to a range of serine proteases. Research has identified its effects on key enzymes involved in the coagulation cascade and inflammatory pathways. Notably, this compound inhibits the activity of thrombin, plasmin, and kallikrein, which are pivotal in processes such as blood clot formation and inflammation. Its action prevents the proteolytic degradation of IκB, which in turn suppresses the nuclear factor kappa-B (NF-κB) signaling pathway, a key regulator of inflammatory responses. This leads to a reduction in the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).

The potency of this compound's inhibitory action has been quantified in various in vitro studies, providing insight into its biochemical interactions with different serine proteases.

Table 1: Inhibitory Activity of this compound Against Various Serine Proteases

| Target Enzyme | Inhibition Constant (Ki) / IC50 | Organism/System |

|---|---|---|

| Human Thrombin | Ki = 0.97 µM | Human |

| Human Urokinase | Ki = 1.3 µM | Human |

| Human Plasmin | Ki = 1.6 µM | Human |

| Human Factor Xa | Ki = 8.5 µM | Human |

| Bovine Thrombin | Ki = 1.4 µM | Bovine |

| Bovine Factor Xa | Ki = 2.1 µM | Bovine |

| Bovine Trypsin | Ki = 2.6 µM | Bovine |

| Porcine Plasma Kallikrein | Ki = 0.2 µM | Porcine |

| Thrombin (clotting activity) | IC50 = 10 µM | In vitro assay |

| Trypsin | IC50 = 9.4 µM | - |

| Plasmin | IC50 = 30 µM | - |

| Plasma Kallikrein | IC50 = 41 µM | - |

| Thrombin | IC50 = 110 µM | - |

| TMPRSS2 | IC50 = 130 nM | Enzymatic Assay |

Data sourced from multiple research findings.

Historical Perspective of this compound Research Development

The development and investigation of this compound have a history spanning several decades. Originally developed in Japan, this compound mesilate (under trade names such as FOY) was first approved for clinical use in Japan and Italy for conditions like acute pancreatitis and disseminated intravascular coagulation. Early research, dating back to the late 1970s and early 1980s, focused on its effects on the coagulofibrinolytic system.

Over the years, the scope of this compound research has expanded significantly. While initial studies established its role as a protease inhibitor, subsequent investigations have explored its potential in a broader range of applications, including ischemia-reperfusion injury and cancer research. The non-antigenic nature of this synthetic compound was a key advantage that encouraged its continued study over some biological inhibitors like aprotinin. The evolution of research has seen a shift from fundamental biochemical characterization to more complex preclinical and clinical investigations.

Overview of Research Paradigms and Methodological Approaches for this compound Studies

The scientific investigation of this compound has utilized a variety of research paradigms and methodological approaches, from laboratory-based assays to clinical trials.

In Vitro Studies:

Enzymatic Assays: These have been fundamental in determining the inhibitory activity of this compound against specific serine proteases, yielding data such as IC50 and Ki values.

Cell-Based Assays: Research has employed human cell lines, such as monocytes, to study the effects of this compound on cellular processes. For instance, studies have investigated its ability to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-α by monocytes. Other in vitro studies have looked at its effects on neutrophil functions, such as the release of granulocyte elastase and superoxide (B77818) radical production.

Animal Models: A diverse range of animal models has been instrumental in understanding the in vivo effects of this compound.

Rat Models: Rats have been widely used to study the effects of this compound in various pathological conditions. These include models of endotoxin-induced pulmonary vascular injury, sepsis-induced lung injury via cecal ligation and puncture (CLP), neuropathic pain through spinal nerve ligation (SNL), and experimental acute pancreatitis.

Murine Models: Mouse models have been used to investigate the effects of this compound on influenza virus inhibition and allergen-induced airway inflammation.

Canine Models: Beagle dogs have been used in models of pancreatic trauma to evaluate the efficacy of this compound formulations.

Clinical Research Methodologies: Human studies on this compound have often been designed as rigorous clinical trials to assess its potential applications.

Randomized Controlled Trials (RCTs): A significant body of research comes from RCTs, which are considered the gold standard for evaluating efficacy.

Double-Blind, Placebo-Controlled Studies: Many clinical trials of this compound have been conducted in a double-blind, placebo-controlled manner to minimize bias. For instance, multicenter trials have been conducted to evaluate its role in preventing post-endoscopic retrograde cholangiopancreatography (ERCP) pancreatitis.

These varied methodological approaches have collectively contributed to the current understanding of this compound's profile as a serine protease inhibitor in biomedical research.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18/h7-10H,2-6,11H2,1H3,(H4,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGYIDJEEQRWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56974-61-9 (monomethanesulfonate) | |

| Record name | Gabexate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048566 | |

| Record name | Gabexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39492-01-8 | |

| Record name | Gabexate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39492-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gabexate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabexate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gabexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GABEXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V7M9137X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Gabexate

Direct Enzymatic Inhibition Profiling

Gabexate mesylate exhibits inhibitory activity against a range of serine proteases, with varying affinities. These interactions are crucial to understanding its therapeutic potential.

Trypsin Inhibition Kinetics and Specificity

This compound mesylate is recognized as an inhibitor of trypsin. Its inhibitory constant (Ki) for human tryptase, a trypsin-like serine protease, has been reported as 3.4 nM, while for bovine tryptase it is 18 µM. For trypsin specifically, this compound inhibits with a Ki of 2 µM. An IC50 value of 9.4 µM for trypsin has also been reported. This compound is described as a potent inhibitor of trypsin. The inhibition of trypsin by this compound is competitive and reversible.

Plasmin Inhibition Kinetics and Specificity

This compound mesylate inhibits plasmin, an enzyme central to fibrinolysis. The Ki for plasmin has been reported as 1.6 µM. Other sources indicate an IC50 of 1.5 µM or 30 µM for plasmin. Its inhibitory action on plasmin contributes to its effects on the fibrinolytic pathway.

Kallikrein Inhibition Kinetics and Specificity

This compound mesylate demonstrates inhibitory activity against kallikrein. It inhibits plasma kallikrein with an IC50 of 41 µM. This compound has been shown to inhibit human urinary kallikrein and porcine pancreatic beta-kallikrein-B. The compound's activity against kallikrein is observed at millimolar concentrations, contributing to its modulation of the kallikrein-kinin system.

Thrombin Inhibition Kinetics and Specificity

This compound mesylate acts as an inhibitor of thrombin, a key enzyme in the blood coagulation cascade. Its Ki for human thrombin is 0.97 µM. Other reported values include an IC50 of 110 µM and a Ki of 500 nM. This compound's ability to inhibit thrombin contributes to its anticoagulant effects. The inhibition is characterized by rapid binding kinetics.

Factor Xa Inhibition Characteristics

This compound mesylate inhibits Factor Xa, another crucial enzyme in the coagulation cascade. Its Ki for Factor Xa is 8.5 µM. It is characterized by its ability to modulate proteolytic activity through selective inhibition of serine proteases, exhibiting rapid kinetics in binding to Factor Xa.

C1-r and C1 Esterase Inhibition

This compound mesylate inhibits components of the complement system, specifically C1-r and C1 esterase. It is listed as a C1-r subcomponent inhibitor and a C1s subcomponent inhibitor. Its inhibitory effects on C1-r and C1 esterase are part of its broader action on multiple proteolytic systems in plasma.

Table 1: this compound Mesylate Inhibition Profile of Key Serine Proteases

| Enzyme | Inhibition Constant (Ki) / IC50 |

| Human Tryptase | 3.4 nM (Ki) |

| Bovine Tryptase | 18 µM (Ki) |

| Trypsin | 2 µM (Ki) |

| Trypsin | 9.4 µM (IC50) |

| Plasmin | 1.6 µM (Ki) |

| Plasmin | 1.5 µM (IC50) |

| Plasmin | 30 µM (IC50) |

| Plasma Kallikrein | 41 µM (IC50) |

| Human Thrombin | 0.97 µM (Ki) |

| Thrombin | 500 nM (Ki) |

| Thrombin | 110 µM (IC50) |

| Factor Xa | 8.5 µM (Ki) |

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3447 |

| This compound mesylate | 6604915 |

| Trypsin | 426289 |

| Plasmin | 16132311 |

| Kallikrein | 16132296 |

| Thrombin | 16132319 |

| Factor Xa | 131750177 |

| C1-r | 16132269 |

| C1 Esterase | 16132268 |

Interactive Data Table: this compound Mesylate Inhibition Profile

Phospholipase A2 Modulation

This compound mesilate has been investigated for its influence on phospholipase A2 (PLA2) activity, an enzyme crucial in inflammatory processes. While direct inhibition of PLA2 catalytic activity by this compound mesilate has not been observed at concentrations up to 6 mmol/L, studies indicate an indirect modulatory effect. Preincubation of homogenized pancreatic tissue with this compound mesilate, even at concentrations as low as 6 µmol/L, leads to a reduction in PLA2 activity. Furthermore, this compound mesilate can completely inhibit the activation of purified porcine prophospholipase A2 when introduced into pancreatic tissue . Clinical observations corroborate these findings, demonstrating that this compound mesilate significantly decreases amylase and phospholipase A2 activity specifically within the pancreatic juice of treated patients, with a this compound mesilate metabolite also detected in pancreatic secretions. This inhibition of PLA2 within the pancreatic gland is considered vital, given PLA2's central role in the enzyme cascade that activates other proteases, thereby supporting this compound mesilate's therapeutic utility in acute pancreatitis . This compound's inhibitory spectrum encompasses PLA2, alongside other enzymes such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin .

TMPRSS2 Inhibition and Comparative Potency in Experimental Assays

This compound mesilate functions as an inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a protease critical for the cellular entry of certain viruses, including SARS-CoV-2. Experimental assays have confirmed its inhibitory activity against TMPRSS2. In a study evaluating various clinically relevant compounds, this compound mesilate exhibited an inhibitory concentration 50% (IC50) of 130 nM against TMPRSS2 .

The comparative potency of this compound mesilate against TMPRSS2, relative to other serine protease inhibitors, is detailed in the table below:

| Compound | IC50 (nM) | Reference |

| Nafamostat (B1217035) Mesylate | 0.27 | |

| Camostat (B1201512) Mesylate | 6.2 | |

| FOY-251 | 33.3 | |

| This compound Mesylate | 130 |

This data indicates that while this compound mesilate effectively inhibits TMPRSS2, compounds such as nafamostat mesilate and camostat mesilate demonstrate higher potency in these experimental contexts .

Downstream Cellular and Molecular Pathway Modulation

Nuclear Factor-kappaB (NF-κB) Pathway Attenuation

This compound mesilate significantly attenuates the Nuclear Factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses. Research indicates that this compound mesilate inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human monocytes by impeding the activation of NF-κB caymanchem.com. This inhibitory action extends to preventing the binding of NF-κB to its specific DNA target sites caymanchem.com. Furthermore, this compound mesilate has been shown to reduce the expression of the p65 subunit of NF-κB in rat models of neuropathic pain . This suppression of NF-κB activation is a key contributor to this compound's anti-inflammatory properties and its therapeutic effects in conditions such as sepsis-associated disseminated intravascular coagulation and neuropathic pain .

A primary mechanism by which this compound mesilate attenuates the NF-κB pathway is through the inhibition of inhibitory kappaB (IκB) proteolytic degradation. The activation of NF-κB typically involves the phosphorylation and subsequent proteolytic degradation of IκB proteins, particularly IκBα, which then allows NF-κB to translocate into the nucleus and initiate gene transcription . This compound mesilate has been shown to inhibit the degradation of IκBα caymanchem.com. This inhibition encompasses preventing the phosphorylation of IκBα in human umbilical vein endothelial cells (HUVECs), thereby hindering its degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB . This action effectively deactivates NF-κB, leading to the suppression of downstream inflammatory cytokine production, such as TNF-α .

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

c-Jun N-terminal Kinase (JNK) Pathway Activity Attenuation

This compound has been shown to decrease the production of inflammatory cytokines by attenuating the activity of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway, a member of the mitogen-activated protein kinase (MAPK) family, is responsive to various stress stimuli, including cytokines, and plays a significant role in inflammatory responses and cellular apoptosis. researchgate.net this compound's inhibitory effect extends to the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), both of which are transcription factors often activated downstream of JNK signaling and are crucial in the inflammatory cascade.

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Modulation

Beyond the JNK pathway, this compound also influences other mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, by inhibiting their activation. ERK1/2 are central to various cellular functions, including cell growth, differentiation, survival, and apoptosis. Their activation can be triggered by a diverse range of stimuli, such as cytokines and reactive oxygen species. By modulating these pathways, this compound contributes to its broader anti-inflammatory and protective effects.

Reactive Oxygen Species (ROS) Scavenging Properties

While this compound modulates pathways that can be influenced by reactive oxygen species (ROS), studies have indicated that this compound mesylate, the therapeutically used form, does not possess direct radical scavenging activity against various radicals, including superoxide (B77818) anion, hydroxyl radical, and DPPH radical. However, it is noteworthy that excessive ROS can induce the activation of MAPK pathways, such as JNK and p38, which this compound is known to modulate.

Nitric Oxide (NO) Pathway Inhibition and Inducible Nitric Oxide Synthase (iNOS) Expression

This compound mesylate demonstrates inhibitory effects on the nitric oxide (NO) pathway by competitively inhibiting both constitutive NO synthase (cNOS) and inducible NO synthase (iNOS). Research has determined specific inhibition constant (Ki) values for this action. Furthermore, this compound mesylate dose-dependently inhibits nitrite (B80452) production, which is indicative of NO release, in cellular models such as rat C6 glioma cells. In a rat model of neuropathic pain, this compound was also observed to significantly decrease the expression of iNOS.

Table 1: Inhibition Constants (Ki) of this compound Mesylate on Nitric Oxide Synthases

| Enzyme | Ki Value (M) | Conditions |

| Constitutive NO Synthase (cNOS) | 1.0 x 10⁻⁴ | pH 7.4, 37.0°C |

| Inducible NO Synthase (iNOS) | 5.0 x 10⁻³ | pH 7.4, 37.0°C |

Modulation of Protease-Activated Receptor 2 (PAR-2)

This compound is a synthetic serine protease inhibitor. Protease-activated receptor 2 (PAR-2) is a G protein-coupled receptor that is activated by the proteolytic cleavage of its N-terminus by various serine proteases, including trypsin. By inhibiting these activating serine proteases, this compound mesylate indirectly modulates PAR-2 activity, thereby preventing its activation. Studies have specifically shown that this compound can inhibit trypsin-induced vasorelaxation, which is a PAR-2 mediated effect. This mechanism contributes to this compound's anti-inflammatory and protective roles in conditions where PAR-2 activation plays a pathological role.

Table 2: Inhibition of Key Serine Proteases by this compound Mesylate (IC50 Values)

| Protease | IC50 Value (µM) |

| Trypsin | 9.4 |

| Plasmin | 30 |

| Plasma Kallikrein | 41 |

| Thrombin | 110 |

Effects on Leukocyte Adhesion Molecules in Endothelial Cells

This compound mesylate has been demonstrated to inhibit the expression of leukocyte adhesion molecules on endothelial cells. Specifically, it reduces the tumor necrosis factor-alpha (TNF-α)-induced increases in the endothelial expression of E-selectin and intercellular adhesion molecule-1 (ICAM-1) in human umbilical vein endothelial cells (HUVECs). This inhibitory effect is achieved by suppressing the nuclear factor-kappaB (NF-κB)-mediated transcription, which is a key pathway for the induction of these adhesion molecules. This compound mesylate achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB, thereby preventing the nuclear translocation of p65, a subunit of NF-κB.

Pharmacological Research in Experimental Models

Modulation of Coagulation Cascades in Preclinical Settings

Gabexate is recognized for its capacity to bind and inhibit serine proteases within the coagulation cascade, thereby preventing blood clotting . Its mechanism involves direct inhibition of critical enzymes such as kallikrein, plasmin, and thrombin by binding to their active sites . Beyond these, this compound also exhibits inhibitory effects on urokinase and Factor Xa .

The inhibitory constants (Ki) for this compound mesilate against key human proteases are detailed in the table below:

| Enzyme (Human) | Ki (µM) |

| Thrombin | 0.97 |

| Urokinase | 1.3 |

| Plasmin | 1.6 |

| Factor Xa | 8.5 |

Furthermore, this compound mesilate demonstrates inhibitory activity against proteases from other species, with Ki values of 1.4 µM for bovine thrombin, 2.1 µM for bovine Factor Xa, 2.6 µM for bovine trypsin, and 0.2 µM for porcine plasma kallikrein .

This compound mesilate exhibits notable antithrombotic effects, validated across both in vitro and in vivo experimental models . In vitro, it effectively inhibits the clotting activity of thrombin, with an IC50 value of 10 µM . In vivo studies have demonstrated its ability to prevent fibrin (B1330869) formation in rats when administered as a continuous infusion at 120 µmol/kg per hour . Clinically, this compound has shown efficacy in treating disseminated intravascular coagulation (DIC) . In a rat model of islet transplantation, this compound mesilate was observed to improve islet engraftment primarily through its anticoagulant properties, rather than by suppressing proinflammatory cytokines . It has also been shown to attenuate acid-induced lung injury, partly by inhibiting the production of TNF-α in endotoxin-stimulated monocytes .

Antithrombotic Effects in In Vitro and In Vivo Models

Anti-inflammatory Actions and Cytokine Regulation

This compound is well-documented for its anti-inflammatory properties and its capacity to regulate cytokine production . Its anti-inflammatory actions are largely attributed to its ability to attenuate the activity of nuclear factor-kappaB (NF-κB) and c-Jun N-terminal kinase (JNK) pathways . This compound prevents the proteolytic destruction of IκB, which is crucial for deactivating NF-κB and interfering with activator protein 1 (AP-1) binding to DNA . Studies have shown that this compound mesilate directly inhibits the activation of NF-κB in lipopolysaccharide (LPS)-stimulated murine macrophages and human monocytes . Additionally, it inhibits both the binding of AP-1 to target sites and the activation of mitogen-activated protein kinase pathways .

This compound mesilate has demonstrated its anti-inflammatory efficacy in various experimental models. It attenuates allergen-induced airway inflammation and eosinophil infiltration in a murine model of asthma . In a rat model of ischemia/reperfusion injury, this compound mesilate attenuated hepatic injury and suppressed hepatic levels of TNF-α and IL-8 . Moreover, it has been shown to ameliorate neuropathic pain in a rat model by inhibiting proinflammatory cytokines and the nitric oxide pathway through the suppression of NF-κB .

A significant aspect of this compound's anti-inflammatory action is its ability to reduce the production of key pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) . Beyond suppressing pro-inflammatory mediators, this compound can also increase the serum levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) primescholars.com.

In a study involving acute pancreatitis in rats, this compound significantly reduced serum levels of both TNF-α and IL-6 primescholars.com. Similarly, in a study evaluating surgical stress following esophagectomy, this compound mesilate suppressed the increase in serum IL-6 levels and reduced systemic inflammatory response syndrome (SIRS) by suppressing TNF-α production from LPS-stimulated monocytes primescholars.comnih.gov. In patients with chronic hepatitis C, this compound mesilate completely abrogated the interferon-alpha-induced elevation of circulating IL-6 levels by inhibiting IL-6 production at the mRNA level . Furthermore, a beagle dog model of pancreatic trauma showed that this compound mesylate reduced IL-6 and TNF-α levels .

This compound mesilate consistently demonstrates the suppression of TNF-α production. This effect is primarily mediated by its inhibition of both NF-κB and AP-1 activation in human monocytes nih.gov. In animal models, this compound has been shown to reduce LPS-induced tissue injury by inhibiting TNF-α production in rats . In a rat model of ischemia/reperfusion injury, hepatic levels of TNF-α were suppressed by this compound mesilate . Furthermore, in a rat model of neuropathic pain, this compound mesilate attenuated the expression of TNF-α seven days after spinal nerve ligation . Its beneficial effects in acute pancreatitis models also include a significant reduction in serum TNF-α levels primescholars.com, and it attenuates LPS-induced lung injury by inhibiting TNF-α production .

The suppression of IL-6 production is another significant anti-inflammatory action of this compound mesilate . In in vitro models, this compound mesilate directly prevented the activation of NF-κB in LPS-stimulated murine macrophages and human monocytes, leading to a reduced production of IL-6 . In vivo, studies on acute pancreatitis in rats have shown that this compound significantly reduced serum IL-6 levels primescholars.com. The administration of this compound mesilate prior to esophagectomy also suppressed the increase of serum IL-6 levels primescholars.comnih.gov. In patients with chronic hepatitis C, this compound mesilate completely abrogated the interferon-alpha-induced increase in plasma IL-6 levels by inhibiting IL-6 production at the mRNA level . In a rat model of neuropathic pain, this compound mesilate attenuated the expression of IL-6 seven days after spinal nerve ligation . Additionally, in a beagle dog model of pancreatic trauma, this compound mesylate was found to reduce IL-6 levels .

Interleukin-6 (IL-6) Suppression

Enhancement of Anti-inflammatory Cytokine Production (e.g., IL-10)

Beyond suppressing pro-inflammatory mediators, this compound also plays a role in enhancing the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). In a study evaluating treatments for severe acute pancreatitis (SAP), it was observed that inflammatory cytokines like TNF-α, IL-6, and IL-8 levels decreased significantly, while immunosuppressive cytokine IL-10 levels increased significantly after treatment regimens that included this compound. This indicates this compound's ability to modulate the cytokine balance towards an anti-inflammatory state. Experimental models of acute pancreatitis in rats have further confirmed that this compound significantly increases serum levels of IL-10, highlighting its contribution to resolving inflammatory processes.

Inhibition of Neutrophil Function (Elastase Release, Superoxide (B77818) Radical Production)

This compound mesilate exerts inhibitory effects on critical neutrophil functions, which are central to the progression of inflammatory tissue damage. It has been noted to inhibit elastase release and the production of oxygen radicals by neutrophils. Specifically, studies on human neutrophils have demonstrated that this compound mesilate suppresses the production of superoxide anion in a dose-dependent manner by reducing the translocation of the 47- and 65-kDa proteins, key components of the respiratory burst oxidase, to the plasma membrane. This inhibition of superoxide anion production and the depression of hydrogen peroxide and hydroxyl radical production by human polymorphonuclear leukocytes (PMNL) underscore this compound's role in mitigating oxidative stress and enzyme-mediated tissue injury.

Attenuation of Leukocyte Aggregation

A significant aspect of this compound's pharmacological action in experimental models is its ability to attenuate leukocyte aggregation. It has been found to suppress leukocyte-mediated tissue injuries by ameliorating neutrophil aggregation and activation. In a rat model of acute pancreatitis with septic challenge, this compound mesilate significantly improved the microcirculatory environment in the pancreas by reducing leukocyte sticking. Furthermore, in models of lipopolysaccharide (LPS)-induced lung injury, this compound has been shown to attenuate the injury by inhibiting the expression of leukocyte adhesion molecules in endothelial cells. In an experimental model of intestinal ischemia, this compound mesilate almost completely abolished leukocyte-endothelial interactions, thereby reducing peripheral neutrophil cell activation and subsequent cell death.

Organoprotective Mechanisms

The pharmacological actions of this compound translate into significant organoprotective effects, particularly through improvements in microcirculation and the preservation of endothelial integrity.

Microcirculatory Environment Improvement

This compound, as a synthetic serine protease inhibitor, has been consistently reported to improve the microcirculatory environment in various acute experimental models. In models of acute pancreatitis in rats, this compound has been shown to enhance pancreatic microcirculation by increasing blood flow velocity and reducing leukocyte sticking. This improvement in microcirculatory flow is crucial in preventing and mitigating tissue ischemia and damage during inflammatory conditions.

Preservation of Endothelial Integrity

The capacity of this compound to preserve endothelial integrity is a critical organoprotective mechanism. By inhibiting the expression of leukocyte adhesion molecules on endothelial cells, this compound attenuates leukocyte adhesion, a key event in the initiation and progression of endothelial damage during inflammatory responses. The reduction of leukocyte sticking in the microvasculature, as observed in experimental pancreatitis models, directly contributes to maintaining the structural and functional integrity of the endothelial lining. This protective effect on the endothelium helps to prevent vascular leakage and subsequent tissue edema, thereby safeguarding organ function.

Experimental Models and Methodologies in Gabexate Research

In Vitro Cellular Assay Systems

Cellular assay systems are crucial for dissecting the molecular mechanisms underlying gabexate's effects, allowing for controlled studies on specific cell types and pathways.

This compound mesilate has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human monocytes in vitro. This inhibitory effect is mediated by the suppression of both nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1) activation. Specifically, this compound mesilate inhibits the binding of NF-κB to its target sites and the degradation of inhibitory kappaBalpha (IκBα). Furthermore, it impedes the binding of AP-1 to target sites and the activation of mitogen-activated protein kinase (MAPK) pathways. These findings highlight this compound's anti-inflammatory potential by modulating key signaling pathways in immune cells.

Studies involving pancreatic acinar cells have demonstrated this compound mesilate's protective effects against pancreatic damage. In models of cerulein-induced acute pancreatitis, this compound mesilate significantly reduced the extent of acinar cell vacuolization. Beyond acute pancreatitis, this compound mesilate has been investigated in human pancreatic cancer cell lines, such as BxPC-3 and MIA PaCa-2. It effectively prevents glial cell line-derived neurotrophic factor (GDNF)-induced NF-κB activity in a dose-dependent manner and significantly inhibits the invasive potential of these cancer cells. The mechanism may involve the inhibition of I-κB degradation, similar to other proteasome inhibitors, and direct antagonism of urokinase-type plasminogen activator (uPA) and tumor-associated trypsinogen (B12293085) (TAT) activities. Moreover, this compound mesilate can enhance TNF-α-mediated apoptosis in human pancreatic cancer cells by suppressing the NF-κB signaling pathway.

Research utilizing human bronchial epithelial cell lines, such as BEAS-2B cells, has explored this compound mesilate's role in allergic airway inflammation. This compound mesilate prevented American cockroach allergen (CraA)-induced bronchial epithelial cell detachment and morphological changes. It demonstrated superior and more extensive suppression effects on CraA-induced mRNA expression of several chemokines, including IL-8, monocyte chemotactic protein (MCP) 1, chemokine (C-C motif) ligand 20, and granulocyte-macrophage colony-stimulating factor, in a dose-dependent manner. Additionally, this compound mesilate attenuated CraA-induced IL-8 and MCP-1 protein production.

This compound mesilate has shown significant antitumoral activity in various human colorectal cancer (CRC) cell lines, including those harboring KRAS, BRAF, and PIK3CA mutations (e.g., CACO-2, SW48, HT-29, Colo205, SW480, SW620, RKO, LS174T, HCT-116). It induced a significant time and dose-dependent decrease in cell viability across these cell lines.

Table 1: Effect of this compound Mesilate on Colon Cancer Cell Lines

| Cell Line | IC50 (48 hrs, mM) | Invasive Potential Reduction (1 mM, 6 hrs, %) |

| CACO-2 | 0.31 ± 0.01 | 53% |

| SW48 | 0.33 ± 0.01 | 42% |

| HT-29 | 0.55 ± 0.03 | 45% |

| Colo205 | 0.46 ± 0.02 | 43% |

| SW480 | 0.45 ± 0.02 | 55% |

| SW620 | 0.39 ± 0.02 | 69% |

| RKO | 0.49 ± 0.01 | 63% |

| LS174T | 0.59 ± 0.03 | 54% |

| HCT-116 | 0.56 ± 0.03 | 52% |

Beyond growth inhibition, this compound mesilate significantly reduced the invasive potential and tumor-induced angiogenesis in all tested CRC cells. It also significantly reduced the activities of matrix metalloproteinases (MMPs) secreted from colon cancer cells and directly inhibited purified progelatinase A.

This compound mesilate has demonstrated the ability to inhibit influenza virus A and B replication in vitro in MDCK cells and human tracheal epithelial cells. However, its antiviral activity against SARS-CoV-2 has yielded conflicting results; while it reduced the enzymatic activity of TMPRSS2, some studies did not observe a reduction in SARS-CoV-2 S-mediated entry into lung cells or in cell-cell fusion mediated by MERS-CoV or SARS-CoV-2. Compared to other serine protease inhibitors like nafamostat (B1217035) mesilate and camostat (B1201512) mesilate, this compound mesilate was found to be less potent in inhibiting TMPRSS2, with an IC50 value of 130 nM.

Colon Cancer Cell Lines

In Vivo Animal Models

In vivo animal models provide a more complex physiological context to evaluate the systemic effects and therapeutic potential of this compound.

In models of cerulein-induced acute pancreatitis in rats, this compound mesilate significantly reduced serum amylase and trypsinogen concentrations, as well as the extent of acinar cell vacuolization. It also decreased serum lipase (B570770) levels and reduced the severity of pancreatic pathology and lung edema. In a severe acute pancreatitis rat model, this compound significantly reduced serum levels of proinflammatory cytokines TNF-α and IL-6, while increasing the anti-inflammatory cytokine IL-10. Furthermore, it improved pancreatic histopathology, reduced mean arterial pressure, ascites volume, and pancreatic wet weight/body weight ratios, and significantly reduced 24-hour mortality. A thermo-sensitive in-situ gel formulation of this compound mesylate (GMTI) in a rat model of pancreatic trauma significantly decreased ascites, serum amylase, lipase, C-reactive protein (CRP), IL-6, and TNF-α levels, and restored pancreatic morphological structure. This formulation also improved pancreatic histology and reduced amylase levels in beagle dogs with grade III pancreatic trauma. this compound mesilate also improved tacrolimus (B1663567) (FK-506)-induced acute pancreatitis in rats, which was characterized by intra-acinar vacuolization, interstitial edema, neutrophil infiltration, and necrosis.

In nude mice models of colon cancer, treatment with this compound mesilate remarkably reduced liver metastatic ability and tumorigenic potential. Immunohistochemical analysis of this compound mesilate-treated tumors in mice revealed a marked increase in apoptosis and a significant reduction in tumor angiogenesis. Additionally, this compound mesilate significantly inhibited human umbilical vein endothelial cell proliferation, tube formation, and neoangiogenesis in the rabbit cornea and Matrigel implanted in mice.

Beyond gastrointestinal applications, this compound mesilate has demonstrated anti-inflammatory effects in other in vivo models. It reduced lipopolysaccharide (LPS)-induced tissue injury by inhibiting TNF-α production in rats. In a rat model of ischemia/reperfusion injury, it attenuated hepatic injury and suppressed hepatic levels of TNF-α and IL-8. It has also been shown to attenuate allergen-induced airway inflammation and eosinophil infiltration in the lung of a murine asthma model. In a rat model of acid-induced lung injury, this compound mesilate improved the injury, primarily through its anti-inflammatory properties, by significantly decreasing neutrophil counts, albumin, pulmonary hemorrhage, and concentrations of CINC-1 in bronchoalveolar lavage fluid. While this compound mesilate can inhibit influenza virus A and B in vivo in a murine model, one study noted that it suppressed influenza pneumonia and IL-6 production in the mouse lung but did not reduce viral titers.

Furthermore, this compound mesilate has been investigated for its effects on neuropathic pain. In a rat model of neuropathic pain induced by spinal nerve ligation (SNL), this compound mesilate attenuated mechanical allodynia. This effect was associated with a decrease in the expression of the p65 subunit of NF-κB and inducible nitric oxide synthase (iNOS) in the spinal cord, as well as a reduction in proinflammatory cytokines such as IL-1β, IL-6, and TNF-α.

Acute Pancreatitis Models

Experimental models of acute pancreatitis aim to replicate the pathological processes observed in the human condition, including pancreatic autodigestion, inflammation, and systemic complications. This compound has demonstrated protective effects across several such models.

Cerulein-Induced Pancreatitis (Rats)

The cerulein-induced pancreatitis model in rats is a widely used approach to study edematous acute pancreatitis. Studies have shown that this compound mesilate (FOY) significantly reduces key markers of pancreatic injury and inflammation in this model. In rats, a supramaximal dose of cerulein (5 micrograms/kg.hr for 3.5 hours) induces edematous acute pancreatitis, characterized by portal hyperamylasemia (32 ± 3 U/ml) and pancreatic edema (pancreatic water content, 86 ± 2%). This model also exhibits increased portal levels of malate (B86768) dehydrogenase (148 ± 25 U/ml), increased mitochondrial fragility, and impaired pancreatic energy charge level (0.77 ± 0.05) .

Administration of this compound mesilate (50 mg/kg.hr for 2 hours before and during cerulein infusion) demonstrated significant protective effects, reducing portal amylase to 11 ± 2 U/ml, malate dehydrogenase to 72 ± 19 U/ml, energy charge to 0.89 ± 0.02, and pancreatic water content to 76 ± 2%. A lower dose of 20 mg/kg.hr provided partial protection . Furthermore, this compound mesilate (50 mg/kg/h) prevented the cerulein-induced increase in serum amylase and pancreatic edema formation, and significantly reduced elevated amylase content . It also decreased lactic dehydrogenase (LDH) discharge and inhibited cathepsin B leakage from lysosomes in an in vitro incubation system, suggesting a protective role at the subcellular level by inhibiting proteases such as phospholipase A2 .

In a model combining cerulein (50 micrograms/kg, four intramuscular injections at 1-hour intervals) with lipopolysaccharide (LPS, 10 mg/kg intraperitoneally) as an acute septic challenge, this compound mesilate (1 and 10 mg/kg/h intravenously) significantly improved pathological criteria and decreased serum lipase levels . It also improved pancreatic microcirculation by increasing flow velocity and reducing leukocyte sticking, and lessened the severity of lung edema . Prophylactic administration of this compound mesilate (100 mg/kg) 30 minutes before cerulein (20 μg/kg, four times at hourly intervals intraperitoneally) also showed beneficial effects on histological findings .

Table 1: Effects of this compound Mesilate in Cerulein-Induced Pancreatitis (Rats)

| Parameter | Control (Cerulein only) | This compound Mesilate (50 mg/kg.hr) | This compound Mesilate (20 mg/kg.hr) |

| Portal Amylase (U/ml) | 32 ± 3 | 11 ± 2 | Partially protective |

| Pancreatic Water Content (%) | 86 ± 2 | 76 ± 2 | Partially protective |

| Portal Malate Dehydrogenase (U/ml) | 148 ± 25 | 72 ± 19 | Partially protective |

| Pancreatic Energy Charge Level | 0.77 ± 0.05 | 0.89 ± 0.02 | Partially protective |

| Serum Amylase | Increased | Prevented increase | |

| Pancreatic Edema | Present | Prevented | |

| LDH Discharge | Increased | Reduced significantly | |

| Cathepsin B Leakage (in vitro) | Present | Inhibited | |

| Pancreatic Microcirculation | Deranged | Improved (increased flow velocity, reduced leukocyte sticking) | |

| Lung Edema Severity | Present | Lessened | |

| Serum Lipase | Increased | Decreased (at 1 and 10 mg/kg/h) | |

| Pancreatic Histology | Pathological criteria | Improved (at 1 and 10 mg/kg/h) | |

| Acinar Cell Vacuolization | Present | Reduced |

Bile Salt-Induced Necrotizing Pancreatitis (Rats, Dogs)

Bile salt-induced necrotizing pancreatitis models are used to investigate more severe forms of the disease. In a rat model of acute necrotizing pancreatitis induced by retrograde infusion of sodium taurodeoxycholate (B1243834) into the pancreatobiliary duct, this compound mesilate significantly modulated inflammatory cytokine responses . At 5 hours post-induction, this compound mesilate significantly reduced serum levels of proinflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while significantly increasing the anti-inflammatory cytokine interleukin-10 (IL-10) .

Beyond cytokine modulation, this compound mesilate administration also led to significant improvements in the severity of pancreatic histopathology, a reduction in mean arterial pressure, decreased ascites volume, and lower pancreatic wet weight/body weight ratios . Crucially, 24-hour mortality was significantly reduced with this compound administration in this severe acute pancreatitis model . In dogs, experimental acute pancreatitis was induced by injecting 10% Na-taurocholate (1ml/kg) into the main pancreatic duct. Continuous intravenous infusion of FOY-007 (this compound mesilate) at 5mg/kg/hr for 6 hours after induction was studied for its effects .

Table 2: Effects of this compound Mesilate in Bile Salt-Induced Necrotizing Pancreatitis (Rats)

| Parameter | Control | This compound Mesilate (Pre-treatment) | This compound Mesilate (Post-treatment) |

| Serum TNF-alpha | High | Reduced significantly | Reduced significantly |

| Serum IL-6 | High | Reduced significantly | Reduced significantly |

| Serum IL-10 | Low | Increased significantly | No significant increase (vs. pre-treatment) |

| Pancreatic Histopathology Severity | Severe | Improved significantly | Improved significantly |

| Mean Arterial Pressure Reduction | Significant | Improved significantly | Improved significantly |

| Ascites Volume | High | Reduced significantly | Reduced significantly |

| Pancreatic Wet Weight/Body Weight Ratio | High | Improved significantly | Improved significantly |

| 24-hour Mortality | High | Reduced significantly | Reduced significantly |

Pancreatic Trauma Models (Beagle Dogs, Rats)

Research into pancreatic trauma models has explored the role of this compound in mitigating injury and promoting recovery. A Grade III pancreatic trauma model in beagle dogs, involving severed main pancreatic ducts, provided a robust platform for evaluation patsnap.com. Treatment involved cephalic vein injection of this compound mesylate (GM) and peripancreatic injection of this compound mesylate thermo-sensitive in-situ gel (GMTI), guided by contrast-enhanced ultrasound (CEUS), within 24 hours post-surgery patsnap.com.

Compared to the control group, ascites volume was significantly reduced after treatment (p < 0.01) patsnap.com. Ascites amylase (AMY) and lipase (LPS) levels significantly decreased on post-operative days 1 and 2 (p < 0.01) patsnap.com. Serum levels of AMY, LPS, C-reactive protein (CRP), interleukin (IL)-6, and tumor necrosis factor (TNF)-α were also decreased (p < 0.05 or p < 0.01) patsnap.com. Additionally, urinary trypsinogen activating peptide (TAP) was reduced 1 and 2 days after treatment (p < 0.05 or p < 0.01, respectively) patsnap.com. Histopathological analysis revealed evident pancreatic tissue necrosis in the control group, while the GMTI treatment group showed normal glandular cell structures and fibrous tissue hyperplasia in the wound area patsnap.com. The GMTI group demonstrated superior performance over the GM group in improving pancreatic histology and reducing AMY levels in the early post-operative period patsnap.com. These findings suggest that daily peripancreatic injections of GMTI, guided by CEUS, effectively inhibit pancreatic enzyme activity and aid in the adjuvant treatment of pancreatic trauma in Beagles patsnap.com.

Table 3: Effects of this compound Mesilate in Pancreatic Trauma Models (Beagle Dogs)

| Parameter | Control Group | This compound Mesylate (GM) | GMTI (this compound Mesylate Thermo-sensitive In-situ Gel) |

| Ascites Volume | High | Reduced significantly (p < 0.01) patsnap.com | Reduced significantly (p < 0.01) patsnap.com |

| Ascites Amylase (AMY) | High | Decreased significantly (p < 0.01) patsnap.com | Decreased significantly (p < 0.01) patsnap.com |

| Ascites Lipase (LPS) | High | Decreased significantly (p < 0.01) patsnap.com | Decreased significantly (p < 0.01) patsnap.com |

| Serum AMY | High | Decreased (p < 0.05 or p < 0.01) patsnap.com | Decreased (p < 0.05 or p < 0.01) patsnap.com |

| Serum LPS | High | Decreased (p < 0.05 or p < 0.01) patsnap.com | Decreased (p < 0.05 or p < 0.01) patsnap.com |

| Serum CRP | High | Decreased (p < 0.05 or p < 0.01) patsnap.com | Decreased (p < 0.05 or p < 0.01) patsnap.com |

| Serum IL-6 | High | Decreased (p < 0.05 or p < 0.01) patsnap.com | Decreased (p < 0.05 or p < 0.01) patsnap.com |

| Serum TNF-α | High | Decreased (p < 0.05 or p < 0.01) patsnap.com | Decreased (p < 0.05 or p < 0.01) patsnap.com |

| Urinary TAP | High | Decreased (p < 0.05 or p < 0.01) patsnap.com | Decreased (p < 0.05 or p < 0.01) patsnap.com |

| Pancreatic Histology | Necrosis | Improved patsnap.com | Improved (better than GM) patsnap.com |

Sepsis Models

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, often involves systemic inflammation and organ injury. This compound has been investigated for its anti-inflammatory and protective effects in various sepsis models.

Endotoxin-Induced Pulmonary Injury (Rats, Primates)

Endotoxin-induced pulmonary injury models are used to study acute lung injury and the systemic inflammatory response characteristic of sepsis. This compound mesilate has been shown to attenuate endotoxin-induced pulmonary vascular injury in rats . This protective effect is primarily attributed to its ability to inhibit tumor necrosis factor-alpha (TNF-α) production by monocytes .

In male Wistar rats, intravenous administration of endotoxin (B1171834) (5 mg/kg iv) significantly increased pulmonary vascular permeability. This compound mesilate (10 mg/kg ip) significantly inhibited this injury when administered 6 hours after endotoxin . In vivo, this compound mesilate significantly inhibited the endotoxin-induced increase in serum TNF-α concentration . In vitro, at a concentration of 10^-8 M, it inhibited TNF-α production by endotoxin-stimulated monocytes . Furthermore, this compound mesilate (at concentrations of 10^-4 to 10^-3 M) inhibited the release of granulocyte elastase and leukocyte aggregation stimulated by N-formyl-methionyl-leucyl-phenylalanine, as well as the opsonized zymosan-activated production of superoxide (B77818) radical by neutrophils in vitro . It also attenuated LPS-induced coagulation abnormalities and pulmonary vascular injury by inhibiting TNF-α production . This compound mesilate suppressed TNF-α production in human monocytes by inhibiting the activation of both nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) .

In rabbits, this compound mesilate (Foy®) attenuated the deterioration in oxygenation, pulmonary edema (assessed by increases in the wet-to-dry (W/D) weight ratio, albumin concentrations in bronchoalveolar lavage fluid (BALF), and histologic lung injury scores), and neutrophil, IL-8, and platelet responses induced by endotoxin .

Table 4: Effects of this compound Mesilate in Endotoxin-Induced Pulmonary Injury (Rats/Rabbits)

| Parameter | Control (Endotoxin only) | This compound Mesilate |

| Pulmonary Vascular Permeability (Rats) | Increased significantly | Significantly inhibited |

| Serum TNF-alpha (Rats) | Increased significantly | Significantly inhibited |

| TNF-alpha production by monocytes (in vitro) | Increased | Inhibited (at 10^-8 M) |

| Granulocyte elastase release (in vitro) | Increased | Inhibited (10^-4 to 10^-3 M) |

| Leukocyte aggregation (in vitro) | Increased | Inhibited (10^-4 to 10^-3 M) |

| Superoxide radical production by neutrophils (in vitro) | Increased | Inhibited (10^-4 to 10^-3 M) |

| Oxygenation (Rabbits) | Deteriorated | Attenuated deterioration |

| Pulmonary Edema (Rabbits) | Present (increased W/D ratio, albumin in BALF, histologic score) | Attenuated |

| Neutrophil responses (Rabbits) | Increased | Attenuated |

| IL-8 (Rabbits) | Increased | Attenuated |

| Platelet responses (Rabbits) | Increased | Attenuated |

Cecal Ligation and Puncture (CLP) Models (Rats)

The cecal ligation and puncture (CLP) model in rats is a well-established experimental model for polymicrobial sepsis, mimicking aspects of human septic shock. In Sprague-Dawley rats subjected to CLP, this compound mesylate (GM) administration significantly reduced mortality . The mortality rate in the CLP group was 10 out of 20 (50%), which was significantly higher than in the sham control group (0/20) and the GM-treated group (4/20, 20%) (P < 0.05) .

GM also attenuated sepsis-induced lung injury in rats, as evidenced by histological examination (hematoxylin-eosin staining) which showed less severe inflammatory infiltration, edema, and structural damage in the lung tissues of the GM group compared to the CLP group . Beyond organ protection, GM modulated the gut microbiota composition. It increased the relative abundance of beneficial genera such as Pygmaiobacter, Lactobacillus, and Erysipelotrichaceae UCG-003, while decreasing the abundance of potentially harmful bacteria like Escherichia–Shigella and Akkermansia in comparison to the sepsis-induced lung injury group . Furthermore, GM regulated metabolites related to gut microbiota, including Palmitoylethanolamide, Deoxycholic acid, and Chenodeoxycholic acid, which showed significant correlations with CLP- and GM-rich genera . These findings suggest that GM's beneficial effects in sepsis may involve the regulation of gut microbiota and associated metabolic pathways .

Table 5: Effects of this compound Mesilate in Cecal Ligation and Puncture (CLP) Models (Rats)

| Parameter | CLP Group | This compound Mesilate (GM) Group |

| 24-hour Mortality | 10/20 (50%) | 4/20 (20%) (P < 0.05 vs CLP) |

| Lung Injury (Histology) | Severe (inflammatory infiltration, edema, structural damage) | Attenuated (less severe) |

| Serum Inflammatory Factors | High | Significantly reduced |

| Gut Microbiota: Pygmaiobacter | Decreased | Increased relative abundance |

| Gut Microbiota: Lactobacillus | Decreased | Increased relative abundance |

| Gut Microbiota: Erysipelotrichaceae UCG-003 | Decreased | Increased relative abundance |

| Gut Microbiota: Escherichia–Shigella | Increased | Decreased relative abundance |

| Gut Microbiota: Akkermansia | Increased | Decreased relative abundance |

| Metabolites (e.g., Palmitoylethanolamide, Deoxycholic acid, Chenodeoxycholic acid) | Altered | Regulated (correlated with gut microbiota changes) |

Research on Specific Pathophysiological Conditions Pre Clinical Focus

Acute Pancreatitis Research

Acute pancreatitis is a severe inflammatory condition of the pancreas, often characterized by the premature activation of digestive enzymes within the pancreatic tissue, leading to autodigestion and systemic complications. Gabexate has demonstrated significant effects in experimental models of this condition.

Inhibition of Premature Enzyme Activation

This compound mesilate, a non-peptide protease inhibitor, is known for its ability to block the premature activation of trypsin, a key enzyme in the pathogenesis of pancreatitis . It inhibits a broad spectrum of serine proteases, including trypsin, plasmin, thrombin, factor Xa, elastase, complement 1 (C1) esterase, and phospholipase A2 . This inhibitory action is crucial in preventing the initial cascade of events that lead to pancreatic autodigestion . Studies have shown that this compound mesilate can significantly reduce trypsinogen (B12293085) concentrations in serum in cerulein-induced acute pancreatitis in rats . The activation of trypsinogen to trypsin is a critical step in pancreatic injury, and this compound's ability to inhibit this process contributes to its protective effects .

Attenuation of Pancreatic Tissue Damage (Histopathology, Edema, Necrosis)

Pre-clinical studies consistently report that this compound mesilate attenuates pancreatic tissue damage in experimental models of acute pancreatitis. In rat models of cerulein-induced acute pancreatitis, this compound mesilate has been shown to reduce the extent of acinar cell vacuolization . In models of pancreatic trauma, treatment with this compound mesilate thermo-sensitive in-situ gel (GMTI) significantly alleviated histopathological injury, restoring the morphological structure of the pancreas and decreasing damaged acinus cells and inflammatory cell invasion .

Furthermore, this compound has been observed to reduce pancreatic wet weight/body weight ratios and the volume of ascites, both indicators of edema and inflammation . In a retrograde bile salt-induced necrotizing pancreatitis model in rats, this compound significantly improved the severity of pancreatic histopathology . Specifically, the extent of pancreatic parenchyma necrosis was significantly lower in this compound-treated groups compared to control groups in experimental acute pancreatitis .

A summary of observed histopathological improvements is presented in Table 1.

Table 1: Impact of this compound on Pancreatic Histopathological Features in Experimental Acute Pancreatitis

| Histopathological Feature | Observed Effect of this compound | Experimental Model/Notes | Source |

| Acinar Cell Vacuolization | Significantly reduced | Cerulein-induced AP in rats | |

| Pancreatic Edema | Reduced (indicated by decreased pancreatic wet weight/body weight ratios and ascites volume) | Retrograde bile salt-induced necrotizing AP in rats, Pancreatic trauma in rats | |

| Pancreatic Necrosis | Significantly reduced | Retrograde bile salt-induced necrotizing AP in rats, Pancreatic trauma in rats | |

| Inflammatory Cell Invasion | Decreased | Pancreatic trauma in rats | |

| Morphological Structure | Restored | Pancreatic trauma in rats |

Reduction of Pancreatic Enzyme Levels (Amylase, Lipase (B570770), Trypsinogen) in Serum and Ascites

This compound mesilate consistently reduces elevated pancreatic enzyme levels in experimental pancreatitis. Studies have shown significant reductions in serum amylase and trypsinogen concentrations in cerulein-induced acute pancreatitis in rats . Similarly, serum lipase levels have also been observed to decrease with this compound mesilate treatment .

In models of pancreatic trauma in rats and beagle dogs, this compound mesilate (and its thermo-sensitive in-situ gel formulation) significantly decreased serum levels of amylase (AMY) and lipase (LPS) . The levels of these enzymes in ascites fluid were also significantly reduced . Furthermore, urinary trypsinogen activating peptide (TAP), a marker reflecting the degree of pancreatic injury, was decreased after this compound treatment .

A summary of enzyme level reductions is presented in Table 2.

Table 2: Reduction of Pancreatic Enzyme Levels by this compound in Experimental Pancreatitis

| Enzyme/Marker | Location | Observed Effect of this compound | Experimental Model/Notes | Source |

| Amylase (AMY) | Serum | Significantly reduced | Cerulein-induced AP in rats, Pancreatic trauma in rats/dogs | |

| Lipase (LPS) | Serum | Significantly reduced | Pancreatic trauma in rats/dogs | |

| Trypsinogen | Serum | Significantly reduced | Cerulein-induced AP in rats | |

| AMY | Ascites | Significantly reduced | Pancreatic trauma in dogs | |

| LPS | Ascites | Significantly reduced | Pancreatic trauma in dogs | |

| TAP | Urine | Significantly reduced | Pancreatic trauma in dogs |

Impact on Systemic Inflammatory Response Syndrome (SIRS) in Experimental Models

This compound mesilate plays a role in modulating the systemic inflammatory response associated with acute pancreatitis. In a retrograde bile salt-induced necrotizing pancreatitis model in rats, this compound significantly reduced the serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) . Concurrently, it increased the serum levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) . These modulations of inflammatory cytokine responses contribute to the beneficial effects observed with this compound in severe acute pancreatitis . The ability of this compound to suppress TNF-α production is also implicated in its broader anti-inflammatory properties .

Sepsis and Systemic Inflammation Research

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection, often involving a severe systemic inflammatory response. This compound has been investigated for its anti-inflammatory effects in sepsis models.

Mechanisms of Anti-inflammatory Effects in Sepsis Models

This compound mesilate exhibits anti-inflammatory effects in sepsis models through multiple mechanisms. It is a serine protease inhibitor that can inhibit various serine proteases produced during inflammation . A key mechanism involves its direct inhibition of the activation of Nuclear Factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages and human monocytes . NF-κB is a crucial transcription factor involved in inflammatory responses. By inhibiting NF-κB activation, this compound leads to a decreased production of major inflammatory cytokines, including TNF-α, IL-6, and High Mobility Group Box 1 (HMGB1) .

Furthermore, this compound mesilate has been shown to inhibit the activation of Activator Protein-1 (AP-1) in human monocytes, another transcription factor involved in inflammatory gene expression . It also has a protective effect in acute lung injury caused by endotoxin (B1171834), ischemia/reperfusion, and smoke inhalation, partly by alleviating LPS-induced coagulation abnormalities and pulmonary vascular injury through TNF-α inhibition . In vitro experiments have also demonstrated that this compound mesilate inhibits the function of activated neutrophils, including the release of mediators like granulocyte elastase and superoxide (B77818) free radicals, and neutrophil aggregation, which are associated with pulmonary vascular injury .

Table 3: Mechanisms of this compound's Anti-inflammatory Effects in Sepsis Models

| Mechanism | Effect | Target/Context | Source |

| Serine Protease Inhibition | Inhibits various proteases produced during inflammation | Broad anti-inflammatory effect | |

| NF-κB Activation Inhibition | Decreased production of inflammatory cytokines (TNF-α, IL-6, HMGB1) | LPS-stimulated macrophages and human monocytes | |

| AP-1 Activation Inhibition | Decreased production of inflammatory cytokines | Human monocytes | |

| TNF-α Production Inhibition | Alleviates LPS-induced coagulation abnormalities and pulmonary vascular injury | Endotoxin-induced acute lung injury | |

| Inhibition of Neutrophil Function | Decreases release of inflammatory mediators (elastase, superoxide free radicals), inhibits aggregation | Activated neutrophils, associated with pulmonary vascular injury |

Modulation of Coagulation Abnormalities in Sepsis

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to disseminated intravascular coagulation (DIC). This compound mesilate (GM), a non-peptidic serine protease inhibitor, has been shown to inhibit the coagulation cascade. It exerts an inhibitory effect on the clotting activity of thrombin and inhibits the hydrolytic reactions of thrombin and Factor Xa. This property makes it relevant for managing sepsis-associated DIC.

Organ Protective Effects in Sepsis-Induced Injury (e.g., Lung, Liver, Kidney)

This compound mesilate has demonstrated organ-protective effects in sepsis-induced injury models, particularly in the lung, liver, and kidney.

Lung Injury: In septic rat models, GM has been reported to significantly reduce serum inflammatory factors and alleviate sepsis-induced lung injury. Studies have shown that GM attenuates acute lung injury by reducing inflammatory infiltration and edema in lung tissues. This protective effect is partly attributed to its ability to inhibit the expression of High Mobility Group Box 1 (HMGB1) and reduce lung injury by inhibiting PAI-1 and protease-activated receptor 2 (PAR-2). Furthermore, GM has been shown to attenuate endotoxin-induced acute lung injury in rabbits by inhibiting neutrophil, interleukin-8 (IL-8), and platelet responses, which are central to sepsis-related lung injury.

Liver and Kidney Injury: Research indicates that GM significantly reduced neutrophil infiltration scores in the liver and kidney in septic rats, alleviating organ dysfunction. In endotoxemia models, this compound mesilate significantly attenuated liver and kidney dysfunction.

Influence on Gut Microbiota and Metabolomics in Sepsis Models

Emerging research highlights the role of gut microbiota and metabolomics in sepsis. This compound mesilate has been shown to influence these aspects in septic rat models.

Studies have observed that GM administration in septic rats led to an increase in the relative abundance of beneficial gut bacteria, such as Pygmaiobacter (which contributes to short-chain fatty acid promotion) and Lactobacillus, while decreasing the abundance of potentially harmful bacteria like Escherichia-Shigella and Akkermansia.

Furthermore, GM has been found to regulate metabolites related to gut microbiota. Specific metabolites, including Palmitoylethanolamide, Deoxycholic acid, and Chenodeoxycholic acid, showed significant correlations with the changes in gut genera induced by sepsis and GM treatment. GM primarily regulates metabolic pathways such as sphingolipid metabolism, histidine metabolism, steroid biosynthesis, glycerophospholipid metabolism, and primary bile acid biosynthesis. These findings suggest that GM may attenuate sepsis-induced lung injury and reduce sepsis mortality by modulating the gut microbiota and its metabolites.

| Group | Relative Abundance of Pygmaiobacter | Relative Abundance of Lactobacillus | Relative Abundance of Escherichia-Shigella | Relative Abundance of Akkermansia |

| Sepsis-induced Lung Injury Group | Decreased | Decreased | Increased | Increased |

| GM-treated Rats | Increased | Increased | Decreased | Decreased |

Neuroinflammation and Neuropathic Pain Research

This compound mesilate has been investigated for its effects on neuroinflammation and neuropathic pain, primarily in animal models. Its anti-inflammatory properties are thought to play a crucial role in these effects.

Attenuation of Mechanical Allodynia and Hyperalgesia in Animal Models

In animal models of neuropathic pain, such as spinal nerve ligation (SNL)-induced neuropathic pain in rats, this compound mesilate has been shown to attenuate the development of mechanical allodynia. Mechanical allodynia is characterized by pain elicited by a non-noxious mechanical stimulus. Studies have reported a significantly higher paw withdrawal threshold (PWT) in this compound-treated groups compared to vehicle-treated groups, indicating a reduction in mechanical allodynia.

This compound mesilate has also been observed to decrease heat hyperalgesia and cold allodynia in models of arthritis, further indicating its potential in attenuating various forms of pain sensitivity.

Inhibition of Neuroinflammatory Mediators (Cytokines, Nitric Oxide)

A key mechanism underlying this compound mesilate's effects on neuropathic pain involves its inhibitory action on neuroinflammatory mediators. It has been shown to inhibit the expression of proinflammatory cytokines and inducible nitric oxide synthase (iNOS).

Specifically, this compound mesilate attenuates the expression of cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in the dorsal spinal cord following nerve injury. These cytokines are known to play a cardinal role in the production of neuropathic pain. The inhibitory effect on proinflammatory cytokines appears to be short-term.

Furthermore, this compound mesilate decreases the release of nitric oxide (NO) by inhibiting the NO pathway. NO is a potential mediator in the development of neuropathic pain and is expressed in response to proinflammatory cytokines after spinal cord injury.

These effects are linked to the suppression of nuclear factor-kappaB (NF-κB) activation, a crucial pathway in inflammatory pain in the central nervous system.

| Neuroinflammatory Mediator | Effect of this compound Mesilate (7th day post-SNL) |

| p65 subunit of NF-κB | Significantly decreased |

| Interleukin-1 (IL-1) | Significantly decreased |

| Interleukin-6 (IL-6) | Significantly decreased |

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly decreased |

| Inducible Nitric Oxide Synthase (iNOS) | Significantly decreased |

Effects on Glial Activation in Spinal Cord

Glial cells, including microglia and astrocytes, are immune-like cells in the central nervous system that become activated following nerve injury and contribute to neuroinflammation and neuropathic pain by releasing proinflammatory mediators.

While the provided search results directly mention glial activation in the context of neuroinflammation and neuropathic pain, they specifically state that this compound mesilate's effects are involved with the anti-inflammatory effect by inhibiting expressions of proinflammatory cytokines and iNOS via inhibition of the expression of NF-κB in the dorsal spinal cord. It is also noted that selective inhibition of NF-κB activity in glial cells can show anti-hyperalgesic and antiallodynic effects after spinal cord injury by inhibiting IL-6 and iNOS expression. Additionally, this compound mesilate has been shown to prevent compression-induced spinal cord injury by inhibiting the activation of leukocytes in rats, rather than through its anticoagulant properties. This suggests an indirect effect on the inflammatory response that involves cellular components like leukocytes, which are related to the broader immune response in the spinal cord.

Structure Activity Relationships and Chemical Biology of Gabexate

Chemical Modifications and Derivative Synthesis for Enhanced Activity or Selectivity

The development of synthetic protease inhibitors like Gabexate often involves a meticulous design process, where chemical modifications and derivative synthesis play a crucial role in optimizing their activity and selectivity. This compound itself is a synthetic compound, and its structure contains a guanidine (B92328) group, a common feature among many serine protease inhibitors, including its structurally related counterparts, Camostat (B1201512) and Nafamostat (B1217035).

While specific detailed research findings on numerous this compound derivatives for enhanced activity are not extensively documented in the provided search results, the comparative analysis with Camostat and Nafamostat implicitly highlights the impact of structural differences on potency. These compounds, despite sharing a guanidine moiety and acting as serine protease inhibitors, exhibit varying potencies against different proteases, underscoring the importance of their distinct molecular architectures. The ability of this compound to form hydrogen bonding interactions at one end of its structure suggests avenues for further investigation into additional hydrogen-bond-forming functional groups to potentially enhance its inhibitory properties.

Computational Modeling of Protease-Gabexate Interactions

Computational modeling has emerged as an indispensable tool in drug design, offering efficient and cost-effective strategies for understanding and predicting drug-target interactions. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict the binding affinity of small molecules to target proteins, identify potential lead compounds, and optimize their interactions.

In the context of this compound and other serine protease inhibitors like Camostat and Nafamostat, computational studies have been instrumental in elucidating their interactions with target proteases, particularly Transmembrane Protease Serine 2 (TMPRSS2), a key host protease involved in SARS-CoV-2 entry. In 2020, a computational model was proposed to explain the inhibition of TMPRSS2 by this compound, Camostat, and Nafamostat. This initial model was based on a homology model of the protease and suggested a competitive mechanism of inhibition. However, subsequent experimental data, including the resolution of the crystal structure of TMPRSS2 in complex with Nafamostat in 2021, revealed that the actual mechanism involved covalent binding of a hydrolysate of Nafamostat to the active site serine, indicating a transesterification process.

Despite the initial discrepancy, computational modeling remains crucial for drug development. For instance, molecular dynamics simulations are used to investigate the stability of constructed protein models and predict how ligands bind, which is vital for designing new inhibitors. Studies have identified specific hydrogen bond and Van der Waals interactions between this compound and residues within the TMPRSS2 active site, such as Gly370, Met371, Thr481, Asp482, and Val479, with a reported binding energy of -5.70 kcal/mol. This detailed atomic-level insight provided by computational methods guides the rational design of more potent and selective inhibitors.

Comparative Analysis with Structurally Related Serine Protease Inhibitors (e.g., Camostat, Nafamostat)

Their comparative inhibitory activities against key proteases are summarized below:

Table 1: Comparative Inhibitory Activities (IC₅₀/EC₅₀ values)

| Compound | Target Protease (Enzyme Assay) | IC₅₀/EC₅₀ (nM) | Reference |

| Nafamostat | TMPRSS2 | 0.27 | |

| Camostat | TMPRSS2 | 6.2 | |

| This compound | TMPRSS2 | 130 | |

| 1200 (1.2 µM) | |||

| 25 | |||

| Camostat | Trypsin | 50 | |

| This compound | Trypsin | 9400 (9.4 µM) | |

| Nafamostat | Trypsin | 15 | |

| Nafamostat | LmHtrA | 6600 (6.6 µM) | |

| This compound | LmHtrA | 80560 (80.56 µM) | |

| Camostat | LmHtrA | 152500 (152.5 µM) | |

| This compound | Plasmin | 30000 (30 µM) | |

| This compound | Plasma Kallikrein | 41000 (41 µM) | |

| This compound | Thrombin | 110000 (110 µM) | |

| Nafamostat | Thrombin | 84 | |

| Nafamostat | C1r | 14 | |

| Nafamostat | C1s | 38 |

Note: There are slight variations in reported IC₅₀ values for this compound against TMPRSS2 across different sources. For instance, one source reports an EC₅₀ of 1.2 µM for viral entry inhibition , while others report IC₅₀ values of 130 nM or 25 nM in enzymatic assays. The 130 nM value is specifically attributed to Hall and co-workers.

As observed from the table, Nafamostat generally demonstrates higher potency compared to Camostat and this compound against several serine proteases, including TMPRSS2 and trypsin. For instance, Nafamostat is approximately 15-fold more efficient than Camostat in inhibiting SARS-CoV-2 S-mediated entry into host cells, and significantly more potent than this compound in this regard. Against Listeria monocytogenes HtrA protease, Nafamostat also shows superior inhibition compared to both Camostat and this compound.

While all three compounds inhibit trypsin-like serine proteases, their specific target profiles can differ. For example, Nafamostat has been shown to inhibit N-methyl-D-aspartate (NMDA) receptors, a property not observed with this compound or Camostat, which did not prevent NMDA-induced retinal degeneration. This highlights that despite structural kinship as serine protease inhibitors, their broader chemical biology and interaction with other biological targets can diverge. The structural differences among these guanidine derivatives are believed to contribute to their varied potencies and specificities.

Analytical Methodologies in Gabexate Research

Quantification in Biological Matrices (e.g., Pancreas Specimens, Serum)

Quantification of Gabexate and its metabolites in biological matrices is fundamental for pharmacokinetic studies and understanding drug distribution. High-performance liquid chromatography (HPLC) is a primary technique employed for this purpose. A sensitive method combining derivatization with HPLC, utilizing both ultraviolet (UV) and fluorimetric detection, has been developed for the simultaneous determination of this compound mesylate metabolite in human pancreatic juice samples. This method demonstrated linearity over a range of 0.20-15 µg/mL and exhibited selectivity, sensitivity, and robustness. The limit of quantification (LOQ) for the this compound mesylate metabolite was established at 0.2 µg/mL .